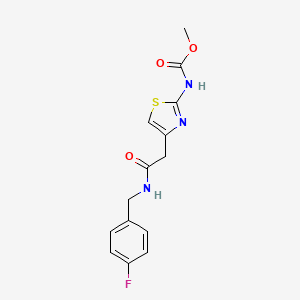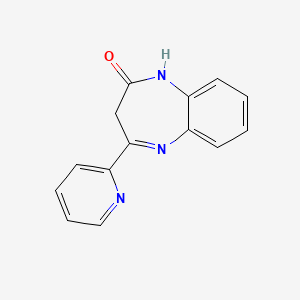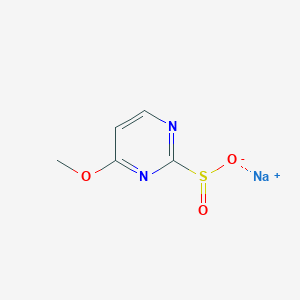![molecular formula C9H13IO3 B3002992 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one CAS No. 2138296-01-0](/img/structure/B3002992.png)
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C9H13IO3 and its molecular weight is 296.104. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Utilization in Organic Chemistry
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one and related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, are essential bifunctional synthetic intermediates in organic chemistry. They have been widely used in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. These compounds are synthesized from different raw materials through various chemical processes, such as selective deketalization in acidic solution, demonstrating their versatility in organic synthesis (Zhang Feng-bao, 2006).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of these compounds, like 1-oxa-8-azaspiro[4.5]decanes, have been investigated for their potential as M1 muscarinic agonists. These agonists are explored for the symptomatic treatment of dementia, including Alzheimer's disease. They have shown effectiveness in vitro and in vivo for central muscarinic activities and have been modified to enhance their selectivity and effectiveness (S. Tsukamoto et al., 1995).
Application in Pheromone Synthesis
Certain derivatives, such as 1,6-dioxaspiro[4.5]decanes, play a significant role in synthesizing pheromones for insects like the wasp Paravespula vulgaris. These compounds are used to create diastereoselective routes for synthesizing pheromones, demonstrating their importance in the field of ecological and biological research (P. Zarbin et al., 2003).
Potential in Antiviral Research
Derivatives of this compound have been investigated for their antiviral properties, specifically against human coronaviruses and influenza viruses. Some of these derivatives demonstrated the ability to inhibit coronavirus replication, highlighting their potential use in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Use in Biolubricant Synthesis
Novel compounds derived from 1,4-dioxaspiro[4.5]decanes have been synthesized from oleic acid for potential use as biolubricants. These compounds exhibit properties that make them suitable candidates for environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).
Properties
IUPAC Name |
1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c10-6-7-9(5-8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPRICXBJXQRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)
![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)
